2-{7-oxospiro[3.5]nonan-1-yl}acetic acid
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Overview
Description
2-{7-oxospiro[3.5]nonan-1-yl}acetic acid is a spiro-acetic acid derivative characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent oxidation and functional group transformations yield the final product .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ketone moiety.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides and amines are common reagents for esterification and amidation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-{7-oxospiro[3
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
- 2-{7-oxospiro[3.5]nonan-1-yl}propionic acid
- 2-{7-oxospiro[3.5]nonan-1-yl}butyric acid
Comparison: Compared to its analogs, 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and biological activity. The presence of the spirocyclic structure also imparts distinct chemical and physical properties.
Properties
CAS No. |
2703780-35-0 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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